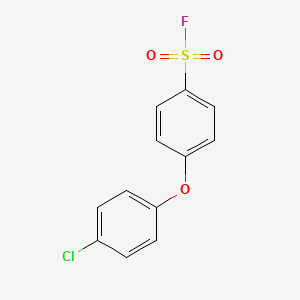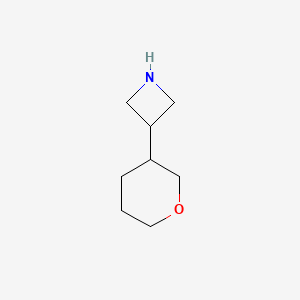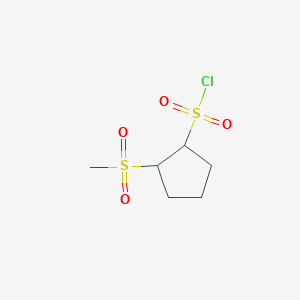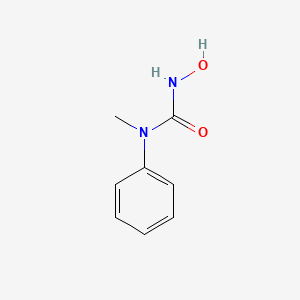![molecular formula C14H17NO B13207431 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Methylphenyl)-6-azaspiro[34]octan-5-one is a chemical compound characterized by its unique spirocyclic structure This compound is part of the spiro[34]octane family, which is known for its diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic core. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学的研究の応用
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octan-5-one: Shares the spirocyclic core but lacks the phenyl group, resulting in different chemical and biological properties.
Spiro[3.4]octan-6-one: Another spirocyclic compound with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of both the spirocyclic core and the 3-methylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
8-(3-methylphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C14H17NO/c1-10-4-2-5-11(8-10)12-9-15-13(16)14(12)6-3-7-14/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |
InChIキー |
RQWWKWBCRFJUGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CNC(=O)C23CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)

![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)



